molecular formula C11H15NO2 B8428245 (Benzyl-methyl-amino)-acetic acid methyl ester

(Benzyl-methyl-amino)-acetic acid methyl ester

Cat. No. B8428245
M. Wt: 193.24 g/mol
InChI Key: XGPJWCOFBAETGK-UHFFFAOYSA-N
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Patent
US06313117B1

Procedure details

Methyl bromoacetate (10 g, 65.4 mmol, 1.0 equiv) was dissolved in 100 mL of CH2Cl2 which was then cooled to 0° C. N-Methylbenzylamine (7.92 g, 65.4 mmol, 1.0 equiv) was added dropwise over a 10 min period at which time Hunig's base (21 g, 163 mmol, 2.49 equiv) was added and the reaction was allowed to warm to room temperature and was stirred for 16 h. The reaction was diluted with 50 mL of saturated bicarbarbonate and the layers were separated. The organic layer was washed once more with 50 mL of sodium bicarbonate, dried over Na2SO4, decanted and concentrated to a yellow oil which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:7][NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:6][O:5][C:3](=[O:4])[CH2:2][N:8]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.92 g
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
21 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The reaction was diluted with 50 mL of saturated bicarbarbonate
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed once more with 50 mL of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(CN(C)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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